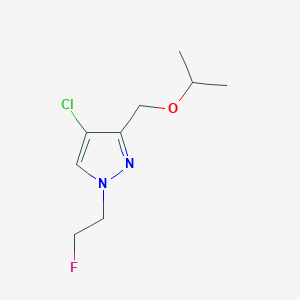
4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole involves the inhibition of various enzymes and proteins involved in inflammation, tumor growth, and cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that contribute to tumor growth and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has significant biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its high potency and selectivity. The compound has been shown to have a higher potency and selectivity than other pyrazole derivatives, making it an ideal candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole. One direction is to further investigate its potential in the treatment of Alzheimer's disease and depression. Another direction is to explore its effects on other types of cancer and to develop new treatment strategies based on its mechanism of action. Additionally, researchers could investigate ways to improve the solubility of the compound, which would increase its potential for use in various lab experiments.
Méthodes De Synthèse
The synthesis of 4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole involves the reaction of 1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-carbaldehyde with thionyl chloride and hydrochloric acid. The reaction yields the final product, which can be purified through column chromatography. The synthesis method has been reported in various research studies and has proven to be efficient and reliable.
Applications De Recherche Scientifique
4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been studied for its effects on the central nervous system, specifically in the treatment of Alzheimer's disease and depression.
Propriétés
IUPAC Name |
4-chloro-1-(2-fluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClFN2O/c1-7(2)14-6-9-8(10)5-13(12-9)4-3-11/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQAABVPNUBGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)

![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
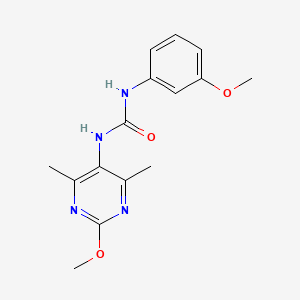

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)

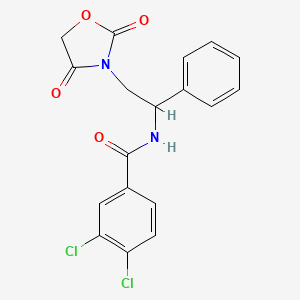
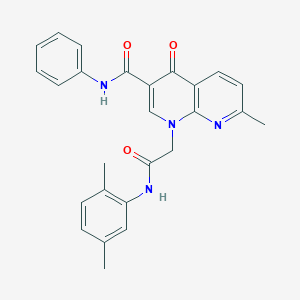
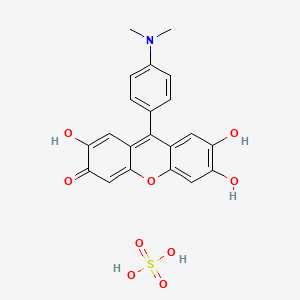
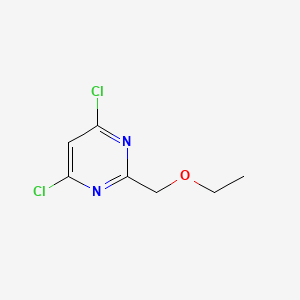
![(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)